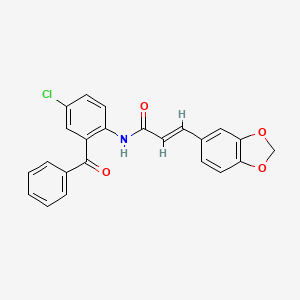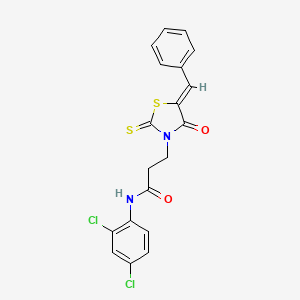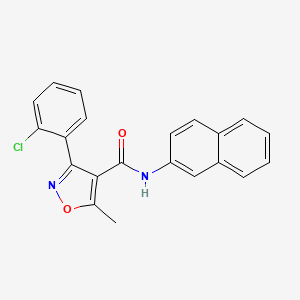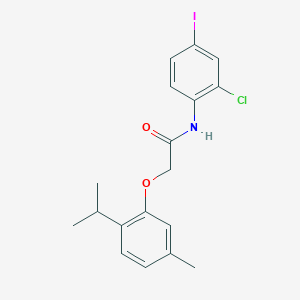![molecular formula C21H26N2O3 B3741499 N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3741499.png)
N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as A-86929, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in 1993 by a group of researchers at Abbott Laboratories. Since then, A-86929 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea acts as a partial agonist for the dopamine D1 receptor. When it binds to the receptor, it activates the G protein-coupled receptor signaling pathway, leading to an increase in intracellular cAMP levels. This, in turn, leads to a cascade of downstream effects, including the activation of protein kinase A and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The activation of the dopamine D1 receptor by N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have a number of biochemical and physiological effects. These include the modulation of neuronal excitability, the regulation of synaptic plasticity, and the modulation of motor behavior. N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in lab experiments is its high selectivity for the dopamine D1 receptor. This makes it a valuable tool for studying the specific effects of dopamine receptor activation. However, one limitation of using N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is its relatively short half-life, which can make it difficult to study the long-term effects of dopamine receptor activation.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One area of interest is the development of more potent and selective agonists for the dopamine D1 receptor. Another area of interest is the investigation of the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of dopamine receptor activation and to develop more effective strategies for targeting specific dopamine receptor subtypes.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been widely used in scientific research as a selective agonist for the dopamine D1 receptor. It has been shown to have high affinity and selectivity for the D1 receptor, making it a valuable tool for studying the physiological and biochemical effects of dopamine receptor activation.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)15-8-7-9-16(12-15)21(3,4)23-20(24)22-18-13-17(25-5)10-11-19(18)26-6/h7-13H,1H2,2-6H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUJFBENVEKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3741431.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741445.png)
![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)


![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3741493.png)

![ethyl (4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3741500.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-4-morpholinylacetamide](/img/structure/B3741502.png)
